An In-depth Technical Guide to VP 14637-13C3: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to VP 14637-13C3: Chemical Structure, Properties, and Applications
This guide provides a comprehensive technical overview of VP 14637-13C3, a stable isotope-labeled version of the potent respiratory syncytial virus (RSV) fusion inhibitor, VP-14637. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics, a proposed synthetic pathway, detailed analytical methodologies, and the critical applications of this isotopologue in advancing antiviral research.
Introduction: The Significance of VP 14637 and its Labeled Analogue
Respiratory syncytial virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a prime target for antiviral therapies.[2] VP-14637 is a small molecule inhibitor that potently targets the RSV F protein, preventing the fusion of the viral envelope with the host cell membrane.[3] It has demonstrated impressive in vitro efficacy, with a 50% effective concentration (EC50) of 1.4 nM.[]
To facilitate crucial stages of drug development, such as pharmacokinetic and metabolic studies, stable isotope-labeled analogues are indispensable tools.[5] VP 14637-13C3, containing three carbon-13 atoms, serves this purpose. The incorporation of ¹³C, a non-radioactive, stable isotope, allows for the precise and sensitive quantification of the parent drug in complex biological matrices using mass spectrometry.[6][7] This guide will explore the technical details of this essential research compound.
Chemical Structure and Physicochemical Properties
VP 14637 is a triphenol-based, bis-tetrazole-benzhydrylphenol derivative.[8][9] The stable isotope-labeled version, VP 14637-13C3, is chemically identical to the parent compound, with the exception of three ¹²C atoms being replaced by ¹³C atoms. This substitution results in a nominal mass increase of 3 Daltons.
IUPAC Name: 5,5′-bis[1-(((5-amino-1H-tetrazolyl)imino)methyl)] 2,2′,4"-methylidynetrisphenol[8]
Molecular Formula (VP 14637-13C3): C₂₂¹³C₃H₂₂N₁₀O₃
While the exact positions of the three ¹³C atoms are not publicly disclosed and are specific to the manufacturer's synthetic route, they are strategically incorporated to be chemically stable and not readily exchanged.
The physicochemical properties of VP 14637-13C3 are expected to be nearly identical to those of the unlabeled VP-14637, as the introduction of stable isotopes does not significantly alter properties like solubility, pKa, or chromatographic retention time under typical reversed-phase conditions.[10]
| Property | Value (for VP-14637) | Reference |
| Molecular Formula | C₂₅H₂₂N₁₀O₃ | [11] |
| Molecular Weight | 510.51 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Solubility | DMSO: 125 mg/mL | [11] |
| In Vitro Efficacy (EC₅₀) | 1.4 nM (cytopathic effect assay) | [] |
| Mechanism of Action | RSV Fusion Inhibitor | [3][12] |
Synthesis of VP 14637-13C3: A Proposed Pathway
The synthesis of the parent compound, VP-14637, has been described in the literature.[8] A plausible synthetic route for the ¹³C₃-labeled version would involve the incorporation of ¹³C-labeled precursors at a suitable stage. Based on the known synthesis, a logical approach would be to introduce the ¹³C atoms via a labeled benzaldehyde derivative.
The following diagram illustrates a proposed, high-level synthetic workflow for VP 14637-13C3. The rationale for this approach is to introduce the isotopic labels through a commercially available or readily synthesizable precursor, such as a ¹³C-labeled 4-methoxybenzoate, which would then be carried through the synthetic sequence.
Caption: Proposed synthetic workflow for VP 14637-13C3.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of VP 14637-13C3. The two primary techniques for this are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and the incorporation of the three ¹³C atoms.
Expected Observation: The mass spectrum of VP 14637-13C3 will show a molecular ion peak ([M+H]⁺) that is 3 m/z units higher than that of the unlabeled VP-14637.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of VP 14637-13C3 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan from m/z 100-1000 to observe the parent ion.
-
Expected [M+H]⁺ for VP-14637: ~511.2 m/z.
-
Expected [M+H]⁺ for VP 14637-13C3: ~514.2 m/z.
-
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ions (~511.2 and ~514.2 m/z) to generate fragmentation patterns for structural confirmation. The fragmentation pattern should be consistent between the labeled and unlabeled compounds, with fragment ions containing the ¹³C labels showing a corresponding +3 Da mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and can, with specialized techniques, confirm the location of the ¹³C labels.
Expected Observation:
-
¹H NMR: The spectrum will be virtually identical to that of the unlabeled compound.
-
¹³C NMR: The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity. The chemical shifts will remain largely unchanged.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of VP 14637-13C3 in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Compare the acquired spectrum to the spectrum of an unlabeled VP-14637 standard. The three carbon signals corresponding to the labeled positions will exhibit a dramatically higher signal-to-noise ratio.
Applications in Drug Development
The primary and most critical application of VP 14637-13C3 is as an internal standard for the quantitative analysis of VP-14637 in biological samples (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Why use a Stable Isotope-Labeled Internal Standard?
-
Accuracy and Precision: It co-elutes with the analyte and experiences identical matrix effects (ion suppression or enhancement), sample preparation losses, and ionization efficiencies.[10] This allows for highly accurate and precise quantification.
-
Gold Standard: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies.
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using VP 14637-13C3.
Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantitative Bioanalysis of VP-14637
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of unlabeled VP-14637 into a blank biological matrix (e.g., human plasma).
-
Sample Preparation:
-
To an aliquot of each standard, QC, and unknown study sample, add a fixed amount of VP 14637-13C3 solution (the internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use chromatographic conditions that provide good retention and peak shape for VP-14637.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for VP-14637: Monitor a specific precursor-to-product ion transition (e.g., m/z 511.2 → fragment ion).
-
MRM Transition for VP 14637-13C3: Monitor the corresponding mass-shifted transition (e.g., m/z 514.2 → fragment ion).
-
-
-
Data Analysis:
-
For each sample, calculate the ratio of the peak area of the analyte (VP-14637) to the peak area of the internal standard (VP 14637-13C3).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of VP-14637 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
VP 14637-13C3 is a vital research tool for the development of the promising anti-RSV agent, VP-14637. Its role as an internal standard in quantitative bioanalytical assays is paramount for obtaining the high-quality pharmacokinetic and toxicokinetic data required for regulatory submissions. This guide has provided a detailed overview of its chemical nature, a plausible synthetic strategy, comprehensive analytical protocols for its characterization, and a step-by-step methodology for its primary application. As research into RSV inhibitors continues, the use of such precision tools will be fundamental to the successful translation of potent molecules from the laboratory to the clinic.
References
- Simultaneous Monitoring of 3 Antiviral Drugs in Serum Using Liquid Chromatography-Tandem Mass Spectrometry: Full Validation and Clinical Application. Therapeutic Drug Monitoring, 2026, 48(1), 119-126.
- Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Chemistry of Heterocyclic Compounds, 2021.
- Recombinant RSV reporter virus.
- Simultaneous quantification method for multiple antiviral drugs in serum using isotope dilution liquid chromatography–tandem mass spectrometry. Request PDF, 2025.
- Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 2021, 26(8), 2135.
- Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 2003, 77(9), 5054-5064.
- 2H 13C Labeled Compounds for Research - Stable Isotope. BOC Sciences.
- 13C Labeled Compounds. Isotope Science / Alfa Chemistry.
- Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS. Sigma-Aldrich.
- Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms.
- Structure of VP-14637.
- VP-14637 - Potent RSV Inhibitor for Antiviral Research. APExBIO.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- 13C-Stable Isotope Labeling. University of North Texas Research.
- VP-14637 ViroPharma.
- Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms. Antimicrobial Agents and Chemotherapy, 2005, 49(6), 2460-2466.
- VP-14637 (MDT-637). MedchemExpress.com.
- Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide. Benchchem.
- CAS 235106-62-4 (VP-14637). BOC Sciences.
- Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein.
- Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein. PubMed, 2003.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. VP-14637 ViroPharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 8. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of respiratory syncytial virus fusion by the small molecule VP-14637 via specific interactions with F protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Monitoring of 3 Antiviral Drugs in Serum Using Liquid Chromatography-Tandem Mass Spectrometry: Full Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
